1-(1-tert-butyltriazol-4-yl)-N-phenylmethanimine
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Overview
Description
1-(1-tert-butyltriazol-4-yl)-N-phenylmethanimine is a synthetic organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group and a phenylimino group attached to the triazole ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-tert-butyltriazol-4-yl)-N-phenylmethanimine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Phenylimino Group: The phenylimino group can be introduced through a condensation reaction between an aromatic amine and a formylated triazole intermediate.
Addition of the tert-Butyl Group: The tert-butyl group is usually introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-tert-butyltriazol-4-yl)-N-phenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylimino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed:
Oxidation Products: Oxidized triazole derivatives.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-(1-tert-butyltriazol-4-yl)-N-phenylmethanimine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in copper-catalyzed azide-alkyne cycloaddition reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(1-tert-butyltriazol-4-yl)-N-phenylmethanimine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: 1-(1-tert-butyltriazol-4-yl)-N-phenylmethanimine can be compared with other triazole derivatives, such as:
1-tert-Butyl-4-[(phenylamino)methyl]-1H-1,2,3-triazole: Similar structure but with an amino group instead of an imino group.
1-tert-Butyl-4-[(phenylhydrazono)methyl]-1H-1,2,3-triazole: Contains a hydrazono group, offering different reactivity and applications.
Uniqueness: The presence of the phenylimino group in this compound imparts unique electronic and steric properties, making it distinct from other triazole derivatives
Properties
Molecular Formula |
C13H16N4 |
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Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-(1-tert-butyltriazol-4-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C13H16N4/c1-13(2,3)17-10-12(15-16-17)9-14-11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI Key |
HJPZHFILCLSZEI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C=C(N=N1)C=NC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)C=NC2=CC=CC=C2 |
Origin of Product |
United States |
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